

Fruquintinib administration with or without food

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Compound Focus: Fruquintinib

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Fruquintinib Administration: Application Notes

Key Clinical Conclusion: A high-fat meal does not significantly alter the systemic exposure of **fruquintinib**. Concurrent administration with the proton pump inhibitor (PPI) rabeprazole also results in no clinically relevant change in **fruquintinib** pharmacokinetics (PK) [1] [2]. This supports the approved product labeling, which states that **fruquintinib** can be taken with or without food and without restrictions on acid-reducing agents [3] [4].

Supporting Quantitative Pharmacokinetic Data:

Table 1: Summary of Key Food Effect and DDI Study Results on **Fruquintinib** PK (5 mg Dose)

| PK Parameter | Geometric Least Squares Mean Ratio (GMR%) | 90% Confidence Interval | Conclusion |
|--|---|-------------------------|------------|
| Food Effect (Fed vs. Fasted) [1] | | | |
| • Fruquintinib AUC | 107% | 99.8%, 114% | No effect |
| • Fruquintinib C _{max} | 90.7% | 80.3%, 102% | No effect |
| DDI with Rabeprazole (With vs. Without PPI) [1] | | | |

| PK Parameter | Geometric Least Squares Mean Ratio (GMR%) | 90% Confidence Interval | Conclusion |
|-----------------------|---|-------------------------|------------|
| • Fruquintinib AUC | 102% | 94.7%, 110% | No effect |
| • Fruquintinib C~max~ | 97.8% | 86.5%, 111% | No effect |

Table 2: Key Physicochemical and Pharmacokinetic Properties of **Fruquintinib**

| Property | Characteristic | Experimental Conditions / Notes |
|--|---|--|
| BCS Classification [1] | Class 2 | Low solubility, high permeability. |
| pKa [1] | 2.78 | Weak base. |
| Aqueous Solubility [5] [1] | pH-dependent (129.9 µg/mL at pH 1; 0.9 µg/mL at pH 6.8) | 37°C. Significant decrease in solubility with increasing pH. |
| Solubility in Biorelevant Media [1] | FaSSIF: 2.07 µg/mL; FeSSIF: 8.67 µg/mL | Fasted State Simulated Intestinal Fluid (FaSSIF); Fed State Simulated Intestinal Fluid (FeSSIF). |
| Median T~max~ (Fasted) [6] | 2 - 3 hours | Time to reach peak plasma concentration. |
| Protein Binding [5] [6] | ~95% | High binding to plasma proteins. |

Mechanistic Insight and Paradigm Challenge: **Fruquintinib** is a weak base with pH-dependent solubility, a profile typically associated with potential for food and pH-dependent drug-drug interactions (DDIs) [1]. However, clinical results demonstrate no such effects. This indicates that the in vitro pH-dependent solubility of a BCS Class 2 weak base does not necessarily predict its clinical performance regarding food effect or pH-dependent DDIs [1]. The higher solubility in Fed State Simulated Intestinal Fluid (FeSSIF) may partially explain the lack of a negative food effect [1].

Detailed Experimental Protocols

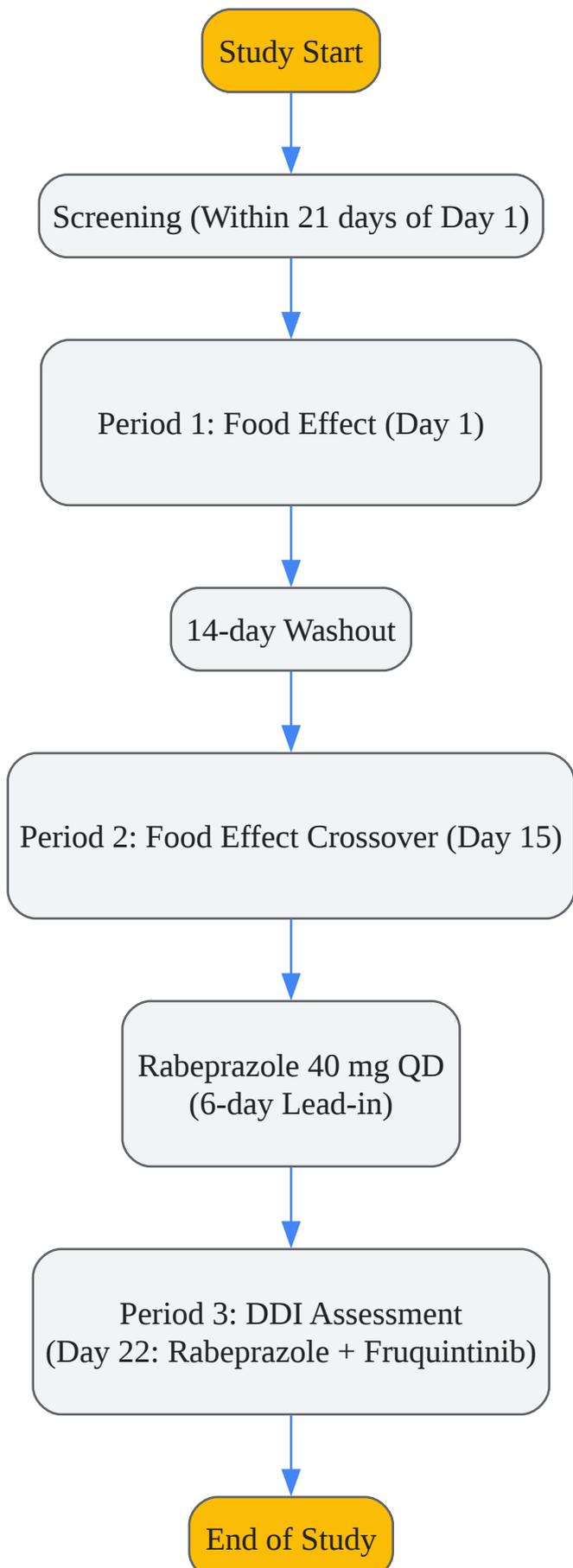
The following protocols are based on the pivotal clinical study that evaluated both the food effect and DDI with rabeprazole [1].

Protocol 1: Clinical Study Design for Food and pH-Dependent DDI Assessment

1. Study Objective: To evaluate the effects of a high-fat meal and concomitant rabeprazole (a PPI) on the single-dose pharmacokinetics and safety of **fruquintinib** in healthy subjects.

2. Study Design:

- This was a single-center, open-label, randomized, two-sequence, three-period study [1].
- The workflow of the study design is as follows:



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Diagram Title: Three-Period Clinical Study Design

3. Subject Selection:

- **Population:** Healthy adult subjects.
- **Key Criteria:** Good health as determined by medical history, physical examination, and clinical laboratory tests. Specific age and BMI ranges as defined in the protocol.

4. Treatment Regimens:

- **Fruquintinib Dose:** A single 5 mg oral dose in all periods [1].
- **Food Effect Assessment (Periods 1 & 2):** A two-period crossover design.
 - **Fasted:** Following an overnight fast of at least 10 hours.
 - **Fed:** 30 minutes after starting a high-fat, high-calorie breakfast (approximately 800-1000 kcal, with 50% of calories from fat) [1].
- **DDI Assessment (Period 3):** Following a 6-day lead-in of rabeprazole 40 mg once daily, a single dose of rabeprazole 40 mg was administered 1 hour before **fruquintinib** under fasted conditions [1].

5. Pharmacokinetic Sampling:

- Blood samples for PK analysis of **fruquintinib** and its metabolite M11 were collected pre-dose and over 168 hours post-dose in each period [1].
- **Key PK Parameters:** Area under the concentration-time curve (AUC_{0-t} , $AUC_{0-\infty}$), maximum concentration (C_{max}), time to C_{max} (T_{max}), and half-life ($t_{1/2}$).

6. Bioanalytical Method:

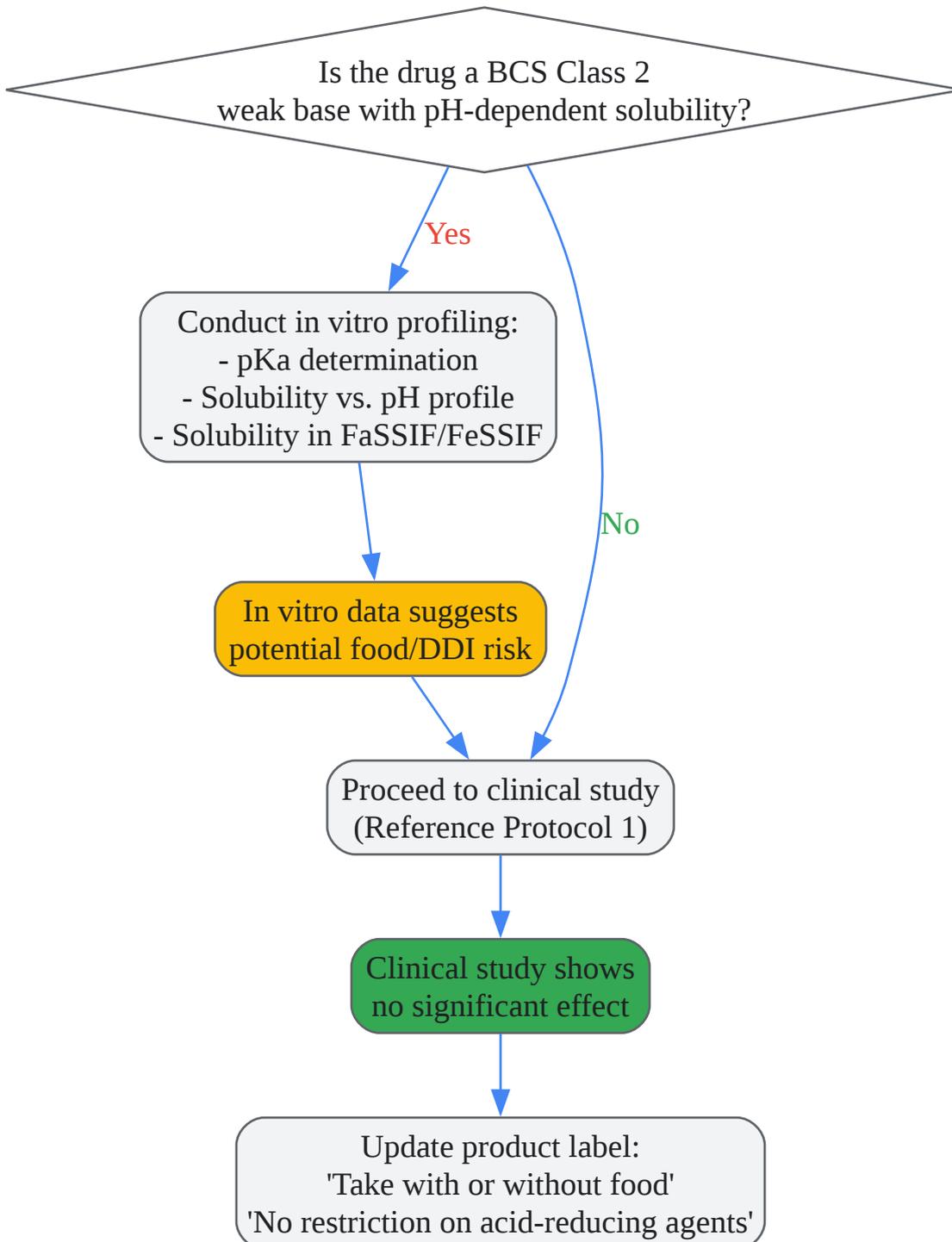
- Plasma concentrations of **fruquintinib** and M11 were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method [1].

7. Statistical Analysis for Bioequivalence:

- The primary analysis compared systemic exposure (AUC and C_{max}) between test (fed or with rabeprazole) and reference (fasted or without rabeprazole) conditions.
- Analysis of variance (ANOVA) models were applied to the log-transformed PK parameters.
- A lack of effect was concluded if the 90% confidence intervals for the geometric least squares mean ratios (GMR%) of AUC and C_{max} were entirely within the 80-125% bioequivalence bounds [1].

Protocol 2: Decision Framework for Food Effect and DDI Assessment

For drug development professionals, the following workflow outlines a strategic approach for evaluating food and pH-dependent DDIs for weak base drugs, informed by the **fruquintinib** case.



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Diagram Title: *Decision Path for Food and DDI Assessment*

Discussion and Implications for Drug Development

The case of **fruquintinib** demonstrates that while in vitro physicochemical profiling is essential for identifying potential risks, clinical studies remain the definitive method for assessing food effects and pH-dependent DDIs. The dissociation between in vitro solubility and clinical exposure outcomes highlights the complexity of oral drug absorption.

These findings support a drug development paradigm where clinical evaluation of food and acid-reducing agent effects is warranted for weak base drugs, even when in vitro data suggest potential interactions. A negative clinical result, as with **fruquintinib**, can significantly enhance patient convenience and adherence by allowing administration without dietary or concomitant medication restrictions [1].

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